Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Overview
Description
SAR348830 is a novel, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has shown significant promise in targeting ALK, which is implicated in various cancers, particularly anaplastic large cell lymphoma and non-small cell lung cancer .
Preparation Methods
The synthetic routes and reaction conditions for SAR348830 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C28H32FN5O3S and a molecular weight of 537.65 g/mol . The preparation typically involves organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure. Industrial production methods would likely involve scaling up these synthetic routes while ensuring purity and yield through rigorous quality control processes .
Chemical Reactions Analysis
SAR348830 undergoes various chemical reactions, primarily focusing on its interaction with ALK. The compound’s structure allows it to participate in reactions such as:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions: These reactions can introduce or replace functional groups, which may enhance or reduce the compound’s inhibitory effects on ALK. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the desired transformations. The major products formed from these reactions are typically derivatives of SAR348830 with modified functional groups that may exhibit different biological activities.
Scientific Research Applications
SAR348830 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the inhibition of ALK and its effects on various biochemical pathways.
Biology: Researchers use SAR348830 to investigate the role of ALK in cellular processes and its implications in cancer biology.
Medicine: SAR348830 is being explored as a potential therapeutic agent for treating cancers that involve ALK mutations or overexpression.
Industry: The compound’s inhibitory properties make it valuable for developing targeted therapies and diagnostic tools for cancer treatment
Mechanism of Action
SAR348830 exerts its effects by selectively inhibiting anaplastic lymphoma kinase. The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the ALK signaling cascade, which plays a vital role in the growth and maintenance of certain cancer cells .
Comparison with Similar Compounds
SAR348830 is unique in its high potency and selectivity for ALK compared to other similar compounds. Some similar compounds include:
Crizotinib: Another ALK inhibitor, but with broader activity against other kinases.
Ceritinib: A more potent ALK inhibitor, but with different pharmacokinetic properties.
Alectinib: Known for its high selectivity and effectiveness in treating ALK-positive cancers. SAR348830 stands out due to its specific targeting of ALK and its potential for fewer off-target effects
Properties
IUPAC Name |
[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGFJBGNAEJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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